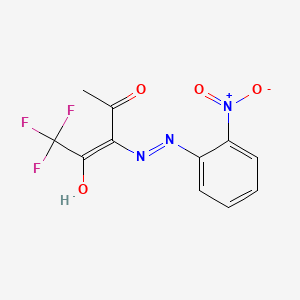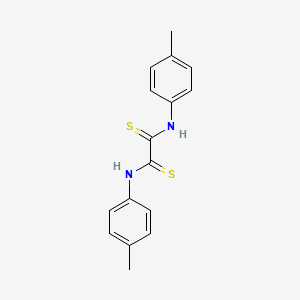![molecular formula C12H11F3N2O2 B13379560 1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(3-methylphenyl)hydrazone]](/img/structure/B13379560.png)
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(3-methylphenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(3-methylphenyl)hydrazone] is a chemical compound with the molecular formula C12H11F3N2O2 and a molecular weight of 272.2231 g/mol This compound is known for its unique structure, which includes a trifluoromethyl group and a hydrazone moiety
Preparation Methods
The synthesis of 1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(3-methylphenyl)hydrazone] typically involves the reaction of 1,1,1-trifluoro-2,3,4-pentanetrione with 3-methylphenylhydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(3-methylphenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety into amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(3-methylphenyl)hydrazone] has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(3-methylphenyl)hydrazone] involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazone moiety can form stable complexes with metal ions, which may be involved in its biological activity. The compound’s effects are mediated through pathways that involve enzyme inhibition and modulation of cellular signaling .
Comparison with Similar Compounds
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(3-methylphenyl)hydrazone] can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2,4-pentanedione: Known for its use in the synthesis of various organic compounds.
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,4-dimethylphenyl)hydrazone]: Similar structure but with different substituents, leading to variations in reactivity and applications.
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,5-dichlorophenyl)hydrazone]: Another derivative with distinct properties and uses.
Properties
Molecular Formula |
C12H11F3N2O2 |
|---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
(Z)-5,5,5-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]pent-3-en-2-one |
InChI |
InChI=1S/C12H11F3N2O2/c1-7-4-3-5-9(6-7)16-17-10(8(2)18)11(19)12(13,14)15/h3-6,19H,1-2H3/b11-10-,17-16? |
InChI Key |
IJMINUBUZGCTNV-FOFJXYPBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=N/C(=C(/C(F)(F)F)\O)/C(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC(=C(C(F)(F)F)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379478.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B13379479.png)
![(6E)-4-chloro-6-[[2-(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B13379484.png)
![1-[(2,6-Dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]-4-[(hydroxyimino)methyl]pyridinium](/img/structure/B13379488.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B13379497.png)
![(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379506.png)
![2-ethoxy-4-[(E)-({3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-yl}imino)methyl]-6-iodophenol](/img/structure/B13379508.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379518.png)

![2-[[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B13379522.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B13379527.png)

![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B13379535.png)
![ethyl 4-oxo-5-[(1-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-1H-indol-3-yl)methylene]-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379536.png)
